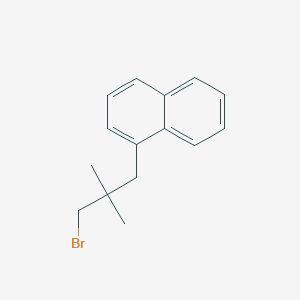

1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Description

Properties

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZHWBUYVPMZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis from 1-Hydroxy-2-naphthoic Acid

A well-documented synthetic route starts from 1-hydroxy-2-naphthoic acid, which undergoes a sequence of transformations to yield the target compound or its close precursors. This method involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation | Methyl iodide or dimethyl sulfate | ~93 | Converts acid to methyl ester |

| 2 | Reduction | Lithium aluminum hydride (LiAlH4) | ~90 | Reduces methyl ketone to alcohol |

| 3 | Alkylation with bromoalkyl | Alkyl bromide coupling agents | Not specified | Introduces 3-bromo-2,2-dimethylpropyl group |

| 4 | Further functionalization | Various coupling reactions | Variable | To obtain substituted naphthalene derivatives |

This pathway was reported in a study focusing on naphthoquinone intermediates, where 2-(3-bromo-2,2-dimethylpropyl)-1-methoxynaphthalene was synthesized as an intermediate in five steps with good to excellent yields.

Direct Alkylation Approaches

Direct alkylation of 1-substituted naphthalenes with 3-bromo-2,2-dimethylpropyl halides or equivalents is another approach. This involves nucleophilic substitution or coupling reactions under controlled conditions to avoid side reactions such as polyalkylation or rearrangements.

- Typically, the naphthalene nucleus is activated by electron-donating groups to facilitate electrophilic substitution.

- The bromoalkyl moiety is introduced via alkyl halide reagents, often under basic or catalytic conditions.

- Reaction solvents such as polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are preferred to enhance nucleophilicity and control reaction kinetics.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step from 1-hydroxy-2-naphthoic acid | 1-Hydroxy-2-naphthoic acid | Methylation, LiAlH4 reduction, alkylation | High yields, well-established | Multi-step, time-consuming |

| Direct alkylation | 1-Substituted naphthalene | Alkyl bromide, base, aprotic solvent | Fewer steps, straightforward | Requires precise control to avoid side reactions |

| Patent-based bromination | Alkyl-naphthalene intermediates | Brominating agents, oxidants, bases | Selective bromination possible | May require optimization for selectivity |

Research Findings and Yields

- The methylation step converting 1-hydroxy-2-naphthoic acid to methyl ester shows a high yield of approximately 93%.

- Reduction of methyl ketones to alcohols using lithium aluminum hydride achieves about 90% yield.

- Subsequent coupling to introduce the 3-bromo-2,2-dimethylpropyl group proceeds with good to excellent yields, though exact figures vary depending on reaction conditions and scale.

- Patent literature emphasizes the importance of reaction environment (solvent, temperature, base) to maximize selectivity and yield during bromination or alkylation steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,2-dimethylpropyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl tosylates or alkyl halides, and the reaction is typically carried out in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized naphthalene compounds .

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)naphthalene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The exact mechanism can vary depending on the specific reaction and conditions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Structural Features |

|---|---|---|---|---|

| 1-(3-Bromo-2,2-dimethylpropyl)naphthalene | C₁₅H₁₇Br | 285.20 | 1-position (naphthalene) | Bromo, branched dimethylpropyl |

| 2-(3-Bromopropyl)naphthalene | C₁₃H₁₃Br | 249.15 | 2-position (naphthalene) | Linear bromopropyl chain |

| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | 235.12 | 1-position (naphthalene) | Shorter bromoethyl chain |

| 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene | C₁₁H₁₄BrF | 245.13 | 1-position (benzene) | Bromo-dimethylpropyl, fluorine |

Key Observations :

Key Observations :

- Functional Group Impact : Bromine in the target compound facilitates substitution reactions, whereas azide groups in analogs (e.g., 1-(1-azido-2,2-dimethylpropyl)-4-fluorobenzene) enable click chemistry .

- Steric vs. Electronic Effects : The dimethylpropyl branch in the target compound slows reactions compared to linear-chain bromides but enhances stability under harsh conditions .

Toxicological and Environmental Profiles

- Halogenated Analogs : Brominated compounds like 1-(2-bromoethyl)naphthalene may pose handling risks due to bromine’s reactivity, though environmental persistence remains understudied .

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a brominated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interactions with various biological systems. The following sections will explore its chemical properties, biological activities, and relevant research findings.

1-(3-Bromo-2,2-dimethylpropyl)naphthalene is a brominated aromatic compound with the following chemical formula:

- Molecular Formula : CHBr

- Molecular Weight : 251.15 g/mol

The presence of the bromine atom in the structure allows for specific reactivity patterns, particularly in nucleophilic substitution reactions and oxidative processes. The compound can undergo various transformations, which are crucial for its biological activity.

The biological activity of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene is primarily linked to its ability to interact with enzymes and proteins within biological systems. The mechanism involves:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biochemical reactions, leading to the formation of new compounds that may exhibit different biological properties.

- Oxidative Reactions : Under oxidative conditions, the compound can form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects or modulation of cellular pathways.

Antimicrobial Activity

Research indicates that 1-(3-Bromo-2,2-dimethylpropyl)naphthalene exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. Specifically, it has been tested against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated:

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

The mechanism behind its anticancer activity may involve the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent investigation focused on the antimicrobial effects of various naphthalene derivatives, including 1-(3-Bromo-2,2-dimethylpropyl)naphthalene. The study concluded that brominated naphthalenes generally exhibited enhanced antibacterial activity compared to their non-brominated counterparts due to increased lipophilicity and membrane permeability .

- Anticancer Mechanisms : Another study explored the mechanisms by which naphthalene derivatives induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and generate reactive oxygen species (ROS), leading to cell death .

Comparison with Similar Compounds

To understand the uniqueness of 1-(3-Bromo-2,2-dimethylpropyl)naphthalene, it is useful to compare it with other related compounds:

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.5 (s, 6H, CH₃), δ 3.8 (s, 2H, CH₂Br) | |

| ¹³C NMR | δ 30.1 (C(CH₃)₂), δ 35.8 (CH₂Br) | |

| IR (KBr) | 560 cm⁻¹ (C-Br stretch) |

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield (%) | Steric Hindrance Impact |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | 65 | Moderate reduction |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 45 | Severe reduction |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 72 | Minimal impact |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.